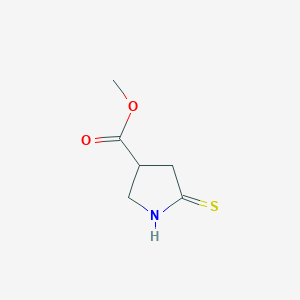

Methyl 5-sulfanylidenepyrrolidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-sulfanylidenepyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-9-6(8)4-2-5(10)7-3-4/h4H,2-3H2,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHUHRPJPCKCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=S)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519338 | |

| Record name | Methyl 5-sulfanylidenepyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83564-49-2 | |

| Record name | Methyl 5-sulfanylidenepyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 5 Sulfanylidenepyrrolidine 3 Carboxylate and Analogues

Strategies for Pyrrolidine (B122466) Core Construction Bearing Thioamide Functionality

The construction of the pyrrolidine ring system is a foundational step in the synthesis of "Methyl 5-sulfanylidenepyrrolidine-3-carboxylate". Various modern synthetic strategies have been employed to achieve this, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

Cycloaddition-Based Approaches (e.g., [3+2] Cycloadditions)

One of the most powerful and widely utilized methods for the synthesis of polysubstituted pyrrolidines is the [3+2] dipolar cycloaddition reaction. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered pyrrolidine ring in a single, often highly stereocontrolled, step. nih.govrsc.org

A common strategy involves the use of azomethine ylides as the 1,3-dipole. nih.gov These can be generated in situ from various precursors, such as isatins and amino acids. nih.gov The subsequent reaction with a suitable alkene (dipolarophile) leads to the formation of the pyrrolidine ring. nih.gov For instance, a series of spirooxindolo-pyrrolidines have been prepared in good yields through a regioselective, three-component, 1,3-dipolar cycloaddition of α,β-unsaturated ketones with unstable azomethine ylides generated from isatin (B1672199) and various amino acids. nih.gov

Recent advancements have focused on developing more general and selective methods. An iridium-catalyzed reductive approach allows for the generation of both stabilized and unstabilized azomethine ylides from tertiary amides and lactams under mild conditions. nih.govacs.org This method utilizes Vaska's complex and tetramethyldisiloxane (TMDS) as a terminal reductant, enabling the synthesis of structurally complex pyrrolidines through subsequent regio- and diastereoselective cycloadditions with electron-deficient alkenes. nih.govacs.org

Glycine-based decarboxylative 1,3-dipolar [3+2] cycloadditions have also emerged as a versatile tool for synthesizing pyrrolidine-containing heterocyclic compounds. mdpi.comnih.gov This method involves the generation of azomethine ylides through the decarboxylation of glycine-derived oxazolidine-5-ones. mdpi.com

| [3+2] Cycloaddition Approach | Key Features | Example Reaction | Yields |

| Three-component reaction | Regioselective, good yields | Isatin + amino acid + α,β-unsaturated ketone | Good |

| Iridium-catalyzed reductive generation of azomethine ylides | Mild conditions, broad scope, high selectivity | Amide/lactam + conjugated alkene | Good |

| Glycine-based decarboxylative cycloaddition | Versatile starting material, efficient | Glycine derivative + dipolarophile | 71-93% |

Electrochemical and Electroreductive Cyclization Methods

Electrochemical methods offer a green and efficient alternative for the construction of pyrrolidine rings, often avoiding the need for harsh reagents. chemistryviews.org These methods rely on the generation of radical species or reactive intermediates at an electrode surface to initiate cyclization.

An electrochemical procedure has been developed for the synthesis of pyrrolidines from tosyl-protected amines. chemistryviews.org In this approach, N-centered radicals are generated at the anode in an undivided electrochemical cell, which then undergo a hydrogen atom transfer and subsequent ring closure. This method is cost-effective, scalable, and can be performed using simple graphite (B72142) and stainless steel electrodes. chemistryviews.org

Electroreductive cyclization is another powerful technique. For example, piperidine (B6355638) and pyrrolidine derivatives have been successfully synthesized through the electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor. nih.gov The reduction of the imine at the cathode proceeds efficiently due to the large specific surface area of the microreactor, leading to good yields of the target heterocyclic amines. nih.gov

| Electrochemical Method | Key Features | Starting Materials | Key Intermediate |

| Anodic generation of N-centered radicals | Mild, cost-effective, scalable | Tosyl-protected amines | N-centered radical |

| Electroreductive cyclization in flow microreactor | Efficient, good yields | Imine + terminal dihaloalkane | Anion radical of imine |

Olefin Metathesis in Pyrrolidine Ring Formation (e.g., Ring-Closing Enyne Metathesis)

Olefin metathesis, particularly ring-closing metathesis (RCM), has become a cornerstone in the synthesis of cyclic compounds, including pyrrolidines. sigmaaldrich.comnih.gov This method utilizes ruthenium catalysts, such as the Grubbs catalysts, to form cyclic structures from acyclic diene or enyne precursors. acs.orgorganic-chemistry.org

Ring-closing enyne metathesis (RCEYM) is a particularly atom-economical process for producing conjugated dienes within a cyclic framework, which can be further functionalized. acs.orgresearchgate.net An efficient method for the synthesis of chiral pyrrolidine derivatives has been developed via the RCEYM reaction of enynes containing a basic or nucleophilic nitrogen atom. acs.orgorganic-chemistry.orgacs.orgnih.gov This reaction proceeds under mild conditions, often without the need for ethylene (B1197577) gas, and can be catalyzed by both first and second-generation Grubbs catalysts. acs.orgorganic-chemistry.org The versatility of this strategy has been demonstrated in the synthesis of various functionalized pyrrolizidines and indolizidines. nih.gov

| Metathesis Catalyst | Reaction Type | Substrate | Product | Key Advantage |

| First-generation Grubbs catalyst | RCEM | Enyne with a basic N atom | Pyrrolidine derivative | Mild conditions, no ethylene gas needed acs.orgorganic-chemistry.org |

| Second-generation Grubbs catalyst | RCEM | Enyne with a basic N atom | Pyrrolidine derivative | Faster reaction time organic-chemistry.org |

Intramolecular Annulation and Cascade Reaction Pathways

Intramolecular annulation and cascade reactions provide efficient pathways to complex pyrrolidine structures by forming multiple bonds in a single operation. rsc.org These strategies often rely on the careful design of substrates that can undergo a series of transformations under a specific set of reaction conditions.

For example, a palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amine substrates allows for the synthesis of pyrrolidine compounds. organic-chemistry.org This method features low catalyst loading and the use of inexpensive reagents. organic-chemistry.org

Cascade reactions that combine cycloaddition with other annulation processes are particularly powerful. For instance, a highly efficient decarboxylative double [3+2] cycloaddition reaction has been reported for the synthesis of tetracyclic pyrrolizidines. mdpi.comnih.gov This pseudo five-component reaction involves the formation of two azomethine ylides and the subsequent functionalization of the newly formed pyrrolidine rings. mdpi.com

Synthetic Routes for Incorporating the Sulfanylidene Moiety

Once the pyrrolidine core is constructed, the next crucial step is the introduction of the sulfanylidene (=S) group to form the thioamide functionality.

Thionation of Precursor Carbonyl Compounds (e.g., Amides, Esters)

The most direct and common method for introducing a sulfur atom in place of a carbonyl oxygen is through a thionation reaction. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective thionating agent for a variety of carbonyl compounds, including amides and esters. nih.govorganic-chemistry.orgorientjchem.org

The thionation of amides to thioamides is generally a straightforward process that proceeds in good yields. organic-chemistry.org The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thiocarbonyl compound and a stable P=O bond. organic-chemistry.org While the thionation of amides is relatively facile, esters are generally less reactive and may require harsher conditions or longer reaction times. nih.govgoogle.com

To address some of the challenges associated with the use of the traditional Lawesson's reagent, such as purification, fluorous analogues have been developed. researchgate.netorganic-chemistry.org These fluorous reagents allow for the easy separation of the product from the reaction mixture by fluorous solid-phase extraction, often eliminating the need for column chromatography. organic-chemistry.org

| Thionating Agent | Substrate | Product | Key Features |

| Lawesson's Reagent | Amide | Thioamide | Mild, convenient, good yields organic-chemistry.org |

| Lawesson's Reagent | Ester | Thioester | Requires harsher conditions than amides nih.gov |

| Fluorous Lawesson's Reagent | Amide | Thioamide | Simplified purification organic-chemistry.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Amide/Ester | Thioamide/Thioester | Often requires higher temperatures organic-chemistry.org |

Direct Sulfur Transfer and Incorporation Reactions

The most direct route to this compound involves the thionation of its corresponding lactam precursor, Methyl 5-oxopyrrolidine-3-carboxylate. This transformation replaces the carbonyl oxygen atom with a sulfur atom. Several reagents are widely employed for this purpose, with Lawesson's Reagent (LR) and combinations of phosphorus pentasulfide (P₄S₁₀) being the most prominent.

Lawesson's Reagent (LR) , 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and effective thionating agent for a wide range of carbonyl compounds, including lactams. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org The reaction mechanism involves the dissociation of LR in solution into a reactive dithiophosphine ylide. nih.gov This species then reacts with the lactam carbonyl group to form a transient thiaoxaphosphetane intermediate. A subsequent cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, yields the desired thiolactam. nih.govorganic-chemistry.org The reaction rate is generally faster for amides and lactams compared to esters, which allows for a degree of chemoselectivity. organic-chemistry.org

Phosphorus Pentasulfide (P₄S₁₀) is another classical reagent for thionation. However, its reactivity can be harsh, often requiring high temperatures. nih.gov A significant improvement in its application is the combination with hexamethyldisiloxane (B120664) (HMDO). audreyli.comresearchgate.netscite.ainih.govresearchgate.net The P₄S₁₀/HMDO reagent system offers enhanced solubility and reactivity, allowing for the conversion of lactams to thiolactams under milder conditions and often with higher yields compared to P₄S₁₀ alone. audreyli.comresearchgate.netresearchgate.net This method presents an advantage in workup, as the byproducts can often be removed by simple hydrolysis or filtration, avoiding the need for extensive chromatography sometimes required with LR. audreyli.comresearchgate.net

Below is a table summarizing typical conditions for these direct sulfur transfer reactions.

| Reagent | Typical Solvents | Temperature | Key Features |

| Lawesson's Reagent (LR) | Toluene, Xylene, Dioxane | Reflux | Mild, high yields, applicable to various carbonyls. nih.govorganic-chemistry.org |

| P₄S₁₀/HMDO | Dichloromethane, Benzene, Toluene | Room Temp. to Reflux | High efficiency, simplified workup, superior yields in some cases. audreyli.comresearchgate.netnih.gov |

| P₄S₁₀ | Pyridine, Toluene, Xylene | High Temp. Reflux | Classic reagent, can be harsh, lower solubility. nih.gov |

Transformation of Existing Sulfur-Containing Functional Groups

An alternative to direct thionation involves the synthesis of a pyrrolidine ring already containing a sulfur functional group that can be subsequently converted to the target 5-sulfanylidene group. This approach offers different strategic possibilities for assembling the final molecule.

One such strategy involves the intramolecular cyclization of a precursor containing a thioacid. Thioacids can be generated from their corresponding carboxylic acids using reagents like Lawesson's Reagent in a one-step protocol. nih.gov These thioacids are versatile intermediates. For instance, a linear precursor containing both a suitable leaving group and an amine, along with a terminal thioacid, could be cyclized to form the thiolactam ring.

Another potential transformation could involve the conversion of a 5-thiol-pyrrolidine derivative. While less direct, a 5-thiol group could theoretically be oxidized under specific conditions to form the desired thione. However, direct thionation of the corresponding lactam remains the more common and efficient method.

More complex, multi-step strategies have also been developed for the synthesis of macrocyclic thiolactones through the ring expansion of lactams using thiol-tethered carboxylic acid derivatives. whiterose.ac.uk While not a direct functional group interconversion on a pre-formed pyrrolidine, this method highlights the sophisticated ways sulfur can be incorporated and transformed to yield thiolactone moieties. whiterose.ac.uk

Targeted Functionalization at the Pyrrolidine-3-carboxylate Position

The introduction and modification of the ester group at the C3 position are critical steps in the synthesis of the title compound. These steps must be efficient and, in the case of chiral synthesis, must proceed without compromising the stereochemical integrity of the molecule.

Regioselective Esterification and Transesterification Reactions

The synthesis of this compound typically begins with a precursor such as pyrrolidine-3-carboxylic acid (β-proline) or a derivative thereof. The carboxylic acid functionality must be converted to a methyl ester. Standard esterification procedures are commonly employed for this transformation.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction.

Diazomethane (B1218177): For small-scale preparations where mild conditions are required, diazomethane (CH₂N₂) offers a high-yielding method for converting carboxylic acids to methyl esters. This method is fast and clean, but the toxicity and explosive nature of diazomethane necessitate careful handling.

Transesterification: In some synthetic routes, an ester other than methyl ester might be used as a protecting group or may be the product of a particular reaction. Transesterification allows for the conversion of, for example, an ethyl or benzyl (B1604629) ester to the desired methyl ester. This is typically achieved by treating the starting ester with a large excess of methanol under either acidic (e.g., H₂SO₄) or basic (e.g., NaOMe) catalysis.

| Method | Reagents | Conditions | Advantages/Disadvantages |

| Fischer Esterification | Methanol, H₂SO₄ or HCl (cat.) | Reflux | Inexpensive, scalable; requires strong acid and heat. |

| Diazomethane | CH₂N₂ in Ether | 0 °C to Room Temp. | High yield, mild conditions; reagent is toxic and explosive. |

| Transesterification | Methanol, NaOMe or H₂SO₄ (cat.) | Reflux | Useful for converting existing esters; equilibrium process. |

Stereoselective Introduction of the Carboxylate Group

Achieving stereocontrol at the C3 position is a central challenge in the asymmetric synthesis of β-proline derivatives. Modern organic synthesis has produced several powerful methods for the enantioselective construction of the pyrrolidine ring with a defined stereocenter at the 3-position.

A highly effective strategy is the organocatalytic asymmetric Michael addition. researchgate.netrsc.orgrsc.org In this approach, a nitroalkane is added to a 4-oxo-2-enoate in the presence of a chiral organocatalyst. rsc.orgrsc.org The resulting Michael adduct can then be cyclized via reductive amination to form the highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivative. researchgate.netrsc.org This method is atom-economical and can provide the desired products in as few as two steps from readily available starting materials. rsc.orgrsc.org

Another powerful tool for the stereocontrolled synthesis of polysubstituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenes. nih.gov By using chiral auxiliaries or chiral catalysts, this methodology can be applied to the asymmetric synthesis of quaternary and polysubstituted prolines, allowing for precise control over the stereochemistry of the newly formed ring. nih.gov

The table below highlights key aspects of these stereoselective methods.

| Method | Key Reaction | Stereocontrol | Typical Results |

| Organocatalytic Michael Addition | Conjugate addition of a nitroalkane to an enoate. | Chiral amine or thiourea (B124793) catalysts. | High yields and excellent enantioselectivities (e.g., 97% ee). researchgate.netrsc.org |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile. | Chiral auxiliaries or chiral metal catalysts. | High diastereoselectivity and enantioselectivity. nih.gov |

| Chiral Auxiliary Conjugate Addition | Aza-Michael reaction using chiral auxiliaries like pseudoephedrine. | Substrate-controlled diastereoselectivity. | Good yields and high diastereoselectivities. acs.org |

Enabling Technologies in Synthesis: Flow Chemistry and Automated Platforms

The synthesis of complex molecules like this compound can be significantly enhanced by modern enabling technologies. Flow chemistry and automated synthesis platforms offer advantages in terms of safety, efficiency, reproducibility, and scalability. springerprofessional.desci-hub.se

Continuous Flow Synthesis for Pyrrolidine Derivatives

Continuous flow chemistry, where reagents are pumped through tubes or channels for reaction, has emerged as a powerful alternative to traditional batch synthesis, particularly for heterocyclic compounds. springerprofessional.deresearchgate.netmdpi.com This technology offers several key benefits:

Enhanced Safety: Unstable or hazardous intermediates can be generated and consumed in situ in small volumes, minimizing risk. Exothermic reactions are easily controlled due to the high surface-area-to-volume ratio of the reactors. sci-hub.se

Improved Efficiency: Reactions can often be performed at higher temperatures and pressures than in batch, dramatically accelerating reaction rates. springerprofessional.de

Scalability and Reproducibility: Scaling up production is achieved by running the system for longer periods, avoiding the challenges of re-optimizing batch reactors. Automated control ensures high reproducibility. sci-hub.se

The synthesis of pyrrolidine rings is well-suited to flow chemistry. For example, multi-step sequences like the Paal-Knorr pyrrole (B145914) synthesis have been successfully adapted to flow conditions. uc.pt Similarly, the individual steps required to build the pyrrolidine-3-carboxylate core, such as Michael additions and cyclizations, can be "telescoped" in a continuous flow process, where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. uc.pt While a dedicated flow synthesis for this compound specifically may not be widely reported, the synthesis of its key pyrrolidine precursors is readily achievable using established flow methodologies. researchgate.netcam.ac.uk

Furthermore, automated synthesis platforms, which combine robotics with chemical reactors, can accelerate the discovery and optimization of synthetic routes. nih.govresearchgate.netnih.govsigmaaldrich.com These systems can perform numerous reactions in parallel at a nanoscale, allowing for rapid screening of different reagents, catalysts, and conditions to identify the optimal pathway for synthesizing the target molecule and its analogues. nih.govresearchgate.netnih.gov

Photochemical and Electrosynthetic Modalities in Flow

The convergence of photochemical and electrosynthetic methods with continuous flow technology presents a paradigm shift in the synthesis of complex molecules like this compound and its analogues. springerprofessional.deconicet.gov.arflowphotochem.eunih.gov These advanced modalities offer precise control over reaction parameters, enhanced safety, and scalability, which are often challenging to achieve in conventional batch processes. conicet.gov.argoflow.at The application of light and electricity as reagents aligns with the principles of green chemistry by minimizing waste and often avoiding harsh chemical oxidants or reductants. thieme-connect.comrsc.org

Photochemical reactions in flow systems benefit from the excellent irradiation of the reaction mixture due to the high surface-area-to-volume ratio of microreactors. goflow.at This uniform exposure to light can lead to significantly accelerated reaction times and minimized formation of byproducts that can arise from over-irradiation. goflow.at Similarly, electrosynthesis in flow reactors provides efficient mass transfer and precise control over the electrode potential, enabling selective transformations. chim.itresearchgate.net The integration of these technologies has become a powerful tool for constructing and functionalizing heterocyclic scaffolds. springerprofessional.dersc.org

Detailed Research Findings

While specific research on the photochemical and electrosynthetic flow synthesis of this compound is not extensively documented, the synthesis of related pyrrolidine and sulfur-containing heterocyclic derivatives provides significant insights into potential synthetic strategies.

Electrosynthesis in Flow:

The electrochemical synthesis of heterocyclic compounds is a significant advancement, offering sustainable and efficient pathways. chim.it Electrosynthesis has emerged as a powerful strategy for forming C-C and C-S bonds through controlled oxidation and reduction reactions, generating reactive intermediates in situ. thieme-connect.comchim.it For instance, the synthesis of pyrrolidine derivatives has been successfully achieved through electroreductive cyclization in a flow microreactor, demonstrating higher yields compared to batch reactions and the potential for preparative scale synthesis. researchgate.net

A study on the electrosynthesis of benzofused six-membered S-heterocycles by intramolecular dehydrogenative C-S coupling in a modular flow electrolysis cell highlights the efficiency of this approach. This method obviates the need for transition-metal catalysts and chemical oxidizing agents, with reaction scale-up conveniently achieved by extending the electrolysis time. researchgate.net

Table 1: Comparison of Batch vs. Flow Electrosynthesis of Pyrrolidine Derivatives

| Parameter | Batch Reaction | Flow Microreactor |

|---|---|---|

| Yield | Moderate | Good |

| Reaction Time | Several hours | ~1 hour (for preparative scale) |

| Scalability | Limited | Readily scalable |

| Control | Less precise | High control over parameters |

Data derived from analogous syntheses of pyrrolidine derivatives. researchgate.net

Photochemistry in Flow:

Flow photochemistry has been recognized as a powerful technique for various organic transformations, including the synthesis of heterocyclic compounds. springerprofessional.deconicet.gov.ar The use of continuous-flow microreactors overcomes the limitations of batch photochemistry, such as the light attenuation effect, ensuring uniform irradiation and accelerating reactions while minimizing byproduct formation. goflow.at

Visible-light photoredox catalysis in flow has been particularly successful for a range of transformations. springerprofessional.de For example, the synthesis of various heterocycles has been achieved through photochemical means, often with improved reaction times, yields, and selectivity. conicet.gov.ar While direct photochemical synthesis of the thio-pyrrolidine core of the target molecule is not detailed in the provided results, the principles of thione photochemistry, such as photoreduction and cycloaddition, suggest potential pathways. acs.orgacs.orgrsc.org

The synthesis of thioxanthones, a related class of sulfur-containing compounds, has been demonstrated using a metal-free photocatalytic oxidation with visible light and molecular oxygen, highlighting a green approach to C-S bond formation. mdpi.com

Table 2: Key Advantages of Flow Photochemistry for Heterocycle Synthesis

| Advantage | Description |

|---|---|

| Enhanced Light Penetration | The small dimensions of flow reactors allow for uniform irradiation of the reaction mixture. goflow.at |

| Improved Safety | Small reaction volumes minimize risks associated with hazardous intermediates or high-energy light sources. conicet.gov.ar |

| Increased Efficiency | Reactions are often faster and provide higher yields compared to batch processes. springerprofessional.de |

| Scalability | "Numbering-up" or extending reaction time allows for straightforward scaling. conicet.gov.ar |

Reaction Mechanisms and Intramolecular Reactivity of Methyl 5 Sulfanylidenepyrrolidine 3 Carboxylate

Mechanistic Studies of Pyrrolidine (B122466) Ring Formation Reactions

The pyrrolidine ring is a prevalent structural motif in numerous biologically active natural products and pharmaceutical compounds. nih.gov Consequently, the development of synthetic methodologies to construct this heterocyclic system has been a significant focus of chemical research. nih.govnih.gov The formation of the pyrrolidine core of molecules like Methyl 5-sulfanylidenepyrrolidine-3-carboxylate can be achieved through various mechanistic pathways, including radical-mediated cyclizations, cycloaddition reactions, and intramolecular cyclizations involving electrophilic activation. nih.govdiva-portal.org These methods offer diverse strategies for assembling the five-membered ring with control over substitution patterns and stereochemistry. nih.gov

Radical cyclization reactions represent a powerful tool for the formation of five-membered rings, such as the pyrrolidine nucleus. diva-portal.org The 5-exo-trig cyclization is a particularly favorable process for constructing these rings. diva-portal.orgnsf.gov This approach typically involves the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated bond, leading to the formation of the cyclic structure. diva-portal.org

One common strategy involves the use of tin hydride-mediated chain reactions. diva-portal.org For the synthesis of a pyrrolidine precursor, an N-allyl-N-substituted-2-aminopropyl phenyl selenide (B1212193) can be subjected to radical cyclization using tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org The diastereoselectivity of these cyclizations can often be influenced by the nature of the protecting group on the nitrogen atom. diva-portal.org For instance, a diphenylphosphinoyl protecting group has been shown to direct the cyclization to be highly cis-selective, whereas unprotected precursors may favor the trans-diastereomer. diva-portal.org

Another prominent method is the iminyl radical cyclization, which has proven effective for synthesizing functionalized pyrrolines, direct precursors to pyrrolidines. nsf.gov These reactions can be initiated via single-electron transfer (SET) reduction of O-acyloximes or O-aryloximes. nsf.gov Microwave-promoted cyclizations of O-phenyloximes in the presence of radical traps like allylsulfones have been demonstrated to produce pyrroline (B1223166) adducts efficiently. nsf.gov Furthermore, substrates containing an allylic sulfide (B99878) can undergo a tandem cyclization–thiyl radical β-elimination to yield pyrrolines with a terminal alkene, which is a versatile functional group for further elaboration. nsf.gov

Below is a table summarizing key aspects of radical-mediated cyclization for pyrrolidine synthesis.

| Method | Radical Precursor | Initiator/Conditions | Key Features | Diastereoselectivity |

| Tin Hydride-Mediated Cyclization | ω-Unsaturated alkyl halides/selenides | n-Bu3SnH, AIBN | Forms C-C bond via 5-exo-dig cyclization. diva-portal.org | Dependent on substrate and protecting groups. diva-portal.org |

| TTMSS-Mediated Cyclization | N-allyl-N-phosphinoyl-2-aminopropyl phenyl selenide | TTMSS, AIBN, UV irradiation | Superior cis/trans ratio compared to thermal methods. organic-chemistry.org | High cis-selectivity (e.g., 10/1). organic-chemistry.org |

| Iminyl Radical Cyclization | O-phenyloximes, O-acyloximes | Microwave irradiation, SET reductants | Fast, efficient synthesis of functionalized pyrrolines. nsf.gov | Can be highly diastereoselective in some cases. nsf.gov |

| Tandem Cyclization-Elimination | Allylic sulfides | Microwave irradiation | Introduces a terminal alkene for further functionalization. nsf.gov | Substrate-dependent. |

Cycloaddition reactions are among the most efficient methods for constructing pyrrolidine rings, valued for their atom economy and stereochemical control. researchgate.net Specifically, [3+2] cycloadditions involving azomethine ylides are widely employed for synthesizing a broad range of substituted pyrrolidines. nih.govacs.org Azomethine ylides are 1,3-dipoles that can react with various dipolarophiles, such as alkenes and alkynes, to afford the five-membered pyrrolidine ring with excellent stereoselectivity. nih.gov

These reactive intermediates can be generated through several methods, including the ring-opening of aziridines or, more commonly, from the condensation of an aldehyde with a primary or secondary amine. acs.org An iridium-catalyzed reductive approach has been developed to generate both stabilized and unstabilized azomethine ylides from tertiary amides and lactams, which then undergo [3+2] dipolar cycloaddition with electron-poor olefins. acs.orgnih.gov This method proceeds under mild conditions and demonstrates high diastereoselectivity. acs.orgnih.gov

In the context of this compound, a plausible cycloaddition pathway would involve the reaction of an azomethine ylide with a dipolarophile containing a thiocarbonyl group. Thioketones are known to be highly reactive dipolarophiles ('super-dipolarophiles') in [3+2] cycloadditions. uzh.ch The reaction of a thiocarbonyl compound with a diazo compound can lead to the formation of a thiocarbonyl ylide intermediate, which is itself a 1,3-dipole. uzh.chresearchgate.net These thiocarbonyl ylides can undergo intramolecular reactions or be trapped by dipolarophiles. uzh.ch

Anionic cycloadditions also provide a route to pyrrolidine derivatives. For instance, the reaction of Schiff bases with α,β-unsaturated carbonyl compounds (chalcones) can proceed through a 1,3-anionic cycloaddition mechanism. researchgate.net This involves the formation of an azallyl anion, which acts as a nucleophile and attacks the exocyclic double bond of the chalcone (B49325) to form spiropyrrolidines. researchgate.net

Zwitterionic intermediates are also key in certain pyrrolidine syntheses. Electrophilic carbenes can react with non-enolizable thioketones to yield thiocarbonyl ylides, while nucleophilic carbenes produce 1,3-zwitterions. uzh.chresearchgate.netuzh.ch These intermediates can then undergo further reactions, such as electrocyclization, to form cyclic products. uzh.chresearchgate.net

The following table compares different cycloaddition strategies for pyrrolidine synthesis.

| Cycloaddition Type | Key Intermediates | Reactants | Key Features |

| [3+2] Dipolar Cycloaddition | Azomethine ylides | Aldehyde/Amine + Alkene | Highly stereoselective; broad scope. nih.govacs.org |

| [3+2] Dipolar Cycloaddition | Thiocarbonyl ylides | Thioketone + Diazo compound | Access to sulfur-containing heterocycles. uzh.ch |

| 1,3-Anionic Cycloaddition | Azallyl anion | Schiff base + Chalcone | Forms highly substituted pyrrolidines. researchgate.net |

| Zwitterionic Pathway | 1,3-Zwitterions, Thiocarbonyl ylides | Thioketone + Carbene | Involves reactive zwitterionic or ylide intermediates. uzh.chresearchgate.net |

Intramolecular reactions are kinetically favored over their intermolecular counterparts due to a reduced entropic cost, especially in the formation of 5- and 6-membered rings. wikipedia.org This principle is widely exploited in the synthesis of heterocyclic compounds, including pyrrolidines. wikipedia.org The synthesis of the pyrrolidine ring can be achieved via intramolecular cyclization where two reactive sites are contained within a single molecule. wikipedia.orgnih.gov

While "thienannulation" typically refers to the formation of a thiophene (B33073) ring, in the context of forming a pyrrolidine containing a sulfanylidene group, the term can be interpreted as an intramolecular cyclization process involving a sulfur-containing moiety. An intramolecular reaction to form the pyrrolidine ring of this compound would likely involve a precursor molecule with a nucleophilic nitrogen and an electrophilic carbon center separated by an appropriate tether.

Electrophilic activation of a functional group within the precursor molecule can trigger the cyclization. For example, an amino alcohol can be converted into a cyclic amine through activation of the hydroxyl group, making it a good leaving group, followed by intramolecular nucleophilic attack by the amine. organic-chemistry.org Similarly, an intramolecular Schmidt reaction of ω-azido carboxylic acids promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) provides a route to 2-substituted pyrrolidines. organic-chemistry.org

An intramolecular Stille reaction represents another advanced strategy for ring formation. researchgate.net This involves the palladium-catalyzed cross-coupling of an organostannane and an organic halide that are part of the same molecule. A precursor containing both a vinyl stannane (B1208499) and an appropriate halide could be designed to cyclize into a pyrrolidine derivative.

The table below outlines some intramolecular cyclization strategies.

| Reaction Type | Precursor | Activating Agent/Catalyst | Mechanism |

| Intramolecular Amination | Amino alcohol | SOCl₂, Tf₂O | Activation of OH, followed by Sₙ2 attack by amine. organic-chemistry.org |

| Intramolecular Schmidt Reaction | ω-Azido carboxylic acid | Tf₂O | Acid-promoted cyclization. organic-chemistry.org |

| Intramolecular Carbolithiation | Unsaturated aryllithium | Chiral ligand (e.g., (-)-sparteine) | Organolithium adds to an internal alkene. nih.gov |

| Intramolecular Stille Reaction | Tethered organostannane and halide | Palladium catalyst | Intramolecular cross-coupling. researchgate.net |

Chemical Reactivity of the 5-Sulfanylidene Group

The thiocarbonyl group (C=S) is a key functional group that imparts unique reactivity to molecules compared to their carbonyl (C=O) analogs. caltech.edu The C=S bond is weaker and more polarizable than the C=O bond, making the thiocarbonyl carbon highly electrophilic and the sulfur atom nucleophilic. caltech.edursc.org This dual reactivity governs the chemical behavior of the 5-sulfanylidene group in this compound.

The electrophilic nature of the thiocarbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition or thiophilic addition, is a fundamental process in thiocarbonyl chemistry. caltech.edu The addition of a nucleophile to the C=S bond results in the formation of a tetrahedral intermediate with a negative charge on the sulfur atom (a thiolate).

A variety of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), enolates, and heteroatomic nucleophiles, readily add to thiocarbonyl compounds. caltech.eduresearchgate.net For example, the addition of aryl Grignard reagents to cyclic nitrones bearing hydroxyl groups has been used to synthesize polyhydroxylated pyrrolidine alkaloids, demonstrating the utility of nucleophilic additions in building complex molecular architectures. researchgate.net In the case of this compound, nucleophilic addition would occur at the C5 carbon, transforming the sulfanylidene group into a thiol or thiolate, which can be trapped or further reacted.

Alkylation reactions can occur at the sulfur atom. This typically proceeds via the enethiolate form, which is generated by deprotonation of the corresponding enethiol tautomer or by the addition of a nucleophile to the thiocarbonyl group. The resulting thiolate is a soft nucleophile and readily reacts with soft electrophiles like alkyl halides in an S-alkylation reaction. This process is a key step in reactions like the Eschenmoser sulfide contraction. caltech.edu

The following table provides examples of nucleophilic additions to thiocarbonyl groups.

| Nucleophile Type | Example Reagent | Product Type after Quench | Notes |

| Carbon Nucleophiles | Grignard Reagents (R-MgX) | Tertiary Thiol | Forms a new C-C bond. researchgate.net |

| Organolithium Reagents (R-Li) | Tertiary Thiol | Highly reactive carbon nucleophiles. caltech.edu | |

| Enolates | β-Hydroxy Thione/Thiol | Analogous to the Aldol addition. caltech.edu | |

| Hydride Nucleophiles | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Thiol | Reduction of the thiocarbonyl group. nih.gov |

| Heteroatomic Nucleophiles | Amines (R-NH₂) | Thioaminal (after dehydration) | Addition to the C=S bond. |

Tautomerism is the process of proton transfer between two atoms within the same molecule, leading to constitutional isomers that are in equilibrium. mdpi.com For thiocarbonyl compounds that have an α-hydrogen, a common tautomeric relationship exists between the thione form (containing the C=S group) and the enethiol form (containing a C=C bond and a thiol group, -SH).

For this compound, the relevant tautomeric equilibrium is between the 5-sulfanylidene form (thione) and the 5-mercaptopyrroline form (enethiol). The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the pyrrolidine ring. The enethiol form can be important for reactivity, as the thiol group is acidic and the corresponding thiolate is a potent nucleophile, facilitating reactions such as S-alkylation. caltech.edu

In addition to tautomerism, this compound can exhibit structural isomerism, particularly stereoisomerism. The pyrrolidine ring contains at least one chiral center (at C3, bearing the carboxylate group). The formation of the ring or subsequent reactions can introduce additional stereocenters, leading to the possibility of diastereomers (e.g., cis and trans isomers with respect to the substituents on the ring). The relative stereochemistry of the substituents can significantly impact the molecule's conformation and biological activity. nih.gov The synthesis of specific stereoisomers often requires stereoselective methods, such as diastereoselective reductions or cycloadditions. nih.gov

The isomeric forms of this compound are illustrated below.

| Isomer Type | Description | Structural Representation |

| Tautomerism | Equilibrium between the thione and enethiol forms. | Thione Form: Pyrrolidine ring with C=S at C5.Enethiol Form: Pyrroline ring with C=C and an -SH group at C5. |

| Stereoisomerism | Diastereomers arising from the relative orientation of substituents on the pyrrolidine ring. | Cis Isomer: Substituents on the same side of the ring.Trans Isomer: Substituents on opposite sides of the ring. |

Desulfurization and Oxidative Transformations

The sulfanylidene (C=S) group is a key reactive center in the molecule, susceptible to both desulfurization and oxidation.

Desulfurization: This process involves the removal of the sulfur atom, which can lead to various products depending on the reagents and conditions. A common method for the desulfurization of thiocarbonyls is treatment with Raney Nickel. This would likely reduce the C=S bond to a methylene (B1212753) (CH₂) group, yielding Methyl pyrrolidine-3-carboxylate. Another potential transformation is the conversion of the thiocarbonyl group into a carbonyl group (C=O), which could be achieved using various oxidizing agents or through hydrolysis under specific conditions. Visible-light-promoted direct desulfurization has also emerged as a modern technique for related sulfur compounds. nih.govorganic-chemistry.org

Oxidative Transformations: The thiocarbonyl group can undergo oxidation to form a variety of sulfur-oxygen species. Mild oxidation, for instance with m-chloroperoxybenzoic acid (m-CPBA), could potentially convert the thioketone into the corresponding sulfine (B13751562) (a thioketone S-oxide). researchgate.net More vigorous oxidation could lead to the cleavage of the C=S bond and formation of the corresponding lactam (pyrrolidin-5-one) derivative. Aerobic oxidation conditions, sometimes catalyzed by metal complexes like CuCl₂, have been used to transform thiols into thioamides, highlighting the reactivity of sulfur moieties to oxidation. organic-chemistry.orgfigshare.com

| Transformation | Reagent/Condition | Expected Product |

| Desulfurization to Methylene | Raney Nickel | Methyl pyrrolidine-3-carboxylate |

| Desulfurization to Carbonyl | Oxidizing agents / Hydrolysis | Methyl 5-oxopyrrolidine-3-carboxylate |

| Oxidation to Sulfine | m-CPBA (mild conditions) | Methyl 5-(sulfinyl)pyrrolidine-3-carboxylate |

Reactivity and Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring offers several sites for functionalization, primarily through the manipulation of C-H bonds. The stereochemistry of these transformations is a critical consideration. nih.gov

Directed C-H Functionalization and Cross-Coupling Reactions

Direct functionalization of otherwise unreactive C(sp³)–H bonds is a powerful strategy in modern organic synthesis. For pyrrolidine derivatives, this is often achieved using a directing group to guide a metal catalyst to a specific site.

Directed C-H Functionalization: Research has demonstrated the regio- and stereoselective palladium-catalyzed C–H arylation of pyrrolidine derivatives at the C(4) position. acs.org This is typically accomplished by first converting the C(3)-carboxylate into a directing group, such as an aminoquinoline amide. acs.orgacs.org This auxiliary coordinates to the palladium catalyst, positioning it to activate the C(4)–H bond for subsequent coupling with an aryl halide. acs.orgacs.org While the C(2) position is often considered electronically activated, steric hindrance from a bulky N-protecting group (like N-Boc) and the directing group can favor functionalization at the less hindered C(4) position. acs.org

Cross-Coupling Reactions: While the parent molecule does not possess a suitable leaving group for standard cross-coupling reactions, C-H activation serves as a prelude to such transformations. Once a C-H bond is functionalized, for example, by introducing a halide, a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.govnih.gov This two-step sequence allows for the introduction of diverse aryl, alkyl, and heteroatom-containing substituents onto the pyrrolidine scaffold.

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Notes |

| Directed C-H Arylation | Pd(OAc)₂, Aminoquinoline amide | C(4) | Requires conversion of the C(3)-ester to an amide directing group. acs.org |

| Suzuki Coupling | Pd Catalyst, Boronic Acid | C(4) (post-functionalization) | Requires prior installation of a halide or triflate. |

| Buchwald-Hartwig Amination | Pd Catalyst, Amine | C(4) (post-functionalization) | Requires prior installation of a halide or triflate. |

Stereochemical Control in Pyrrolidine Derivatization

Controlling the stereochemical outcome of reactions on the pyrrolidine ring is crucial for synthesizing specific isomers. nih.govrsc.org The inherent stereochemistry of the starting material and the choice of synthetic method are key factors. beilstein-journals.orgresearchgate.net

The five-membered pyrrolidine ring is not planar and exists in various "envelope" or "twist" conformations. nih.gov The substituent at the C-3 position (the methyl carboxylate group) will preferentially occupy a pseudo-equatorial position to minimize steric strain, which in turn influences the accessibility of the different faces of the ring to incoming reagents.

In directed C-H functionalization reactions, the directing group itself dictates the stereochemistry. For example, the palladium-catalyzed C(4)-arylation using a C(3)-aminoquinoline directing group consistently yields the cis-3,4-disubstituted product. acs.org This outcome is a result of the rigid, cyclic transition state formed between the substrate, directing group, and catalyst. If the trans isomer is desired, it can sometimes be accessed through subsequent epimerization of the product. acs.org Classical methods like 1,3-dipolar cycloadditions are also powerful for establishing the stereochemistry of the pyrrolidine ring during its initial synthesis. nih.gov

Transformations Involving the Methyl Carboxylate Moiety

The methyl carboxylate group at the C-3 position is a versatile handle for a variety of chemical modifications.

Hydrolysis, Amidation, and Ester Exchange Reactions

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) aqueous conditions. This transformation is often the first step for other modifications, such as amidation.

Amidation: The formation of an amide bond is a fundamental reaction. This can be achieved by reacting the parent ester directly with an amine, often under catalysis, or more commonly, by first hydrolyzing the ester to the carboxylic acid. acs.org The resulting carboxylic acid can then be coupled with a primary or secondary amine using a wide array of peptide coupling reagents, such as Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). luxembourg-bio.compeptide.combachem.com

Ester Exchange (Transesterification): This reaction involves substituting the methyl group of the ester with a different alkyl or aryl group from another alcohol. The process is typically catalyzed by either an acid or a base and is driven by using the desired alcohol as the solvent.

Reduction and Decarboxylation Pathways

Reduction: The methyl carboxylate group can be reduced to a primary alcohol (a hydroxymethyl group). This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. masterorganicchemistry.comyoutube.comchemistrysteps.comlumenlearning.com It is important to note that LiAlH₄ is a very powerful and non-selective reagent; it would likely also reduce the thiocarbonyl group at the C-5 position. rsc.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. lumenlearning.com

Decarboxylation: Decarboxylation, the removal of the carboxylate group as carbon dioxide, first requires hydrolysis of the ester to the free carboxylic acid. Simple aliphatic carboxylic acids are generally resistant to decarboxylation. libretexts.org However, the reaction can be facilitated if there are stabilizing features in the molecule or by using specific reagents. For example, the Hunsdiecker reaction involves the conversion of the silver salt of a carboxylic acid to an organic halide in the presence of bromine, with loss of CO₂. libretexts.org In some heterocyclic systems, decarboxylation can be achieved by heating with a base, such as potassium carbonate, in a high-boiling solvent. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 5 Sulfanylidenepyrrolidine 3 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise atomic connectivity and stereochemistry of Methyl 5-sulfanylidenepyrrolidine-3-carboxylate. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's framework can be assembled.

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of magnetically active nuclei. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum identifies the number of unique carbon atoms.

Based on the structure of this compound, the following are the expected proton and carbon chemical shifts.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 3.6 - 3.8 | ddd | J(H2a,H2b) ≈ 12, J(H2,H3) ≈ 7, J(H2,NH) ≈ 2 |

| H3 | 3.1 - 3.3 | m | - |

| H4 | 2.8 - 3.0 | m | - |

| NH | 8.5 - 9.5 | br s | - |

| OCH₃ | 3.75 | s | - |

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 48 - 52 |

| C3 | 40 - 44 |

| C4 | 35 - 39 |

| C5 (C=S) | 200 - 210 |

| C=O (Ester) | 170 - 175 |

To establish the precise connectivity of these atoms, 2D NMR techniques are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on the pyrrolidine (B122466) ring, specifically between H2/H3 and H3/H4, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign each carbon signal to its corresponding proton signal (e.g., the signal at ~3.2 ppm to the carbon at ~42 ppm for the C3-H3 group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular puzzle. Key expected correlations include the one from the methyl protons (OCH₃) to the ester carbonyl carbon (C=O) and correlations from the ring protons (H2 and H4) to the C5 thione carbon (C=S).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is paramount for determining stereochemistry and conformation.

Stereochemical Assignment and Conformational Analysis via NMR

The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" or "twist" conformations to minimize steric and torsional strain. nih.govfrontiersin.org The precise conformation and the relative stereochemistry of the substituents can be determined using NMR data.

The magnitude of the proton-proton coupling constants (³JHH) between adjacent protons on the ring (e.g., H2-H3, H3-H4) provides insight into the dihedral angles between them, as described by the Karplus equation. By comparing experimental J-values with those predicted for different conformations, the most likely ring pucker can be deduced. researchgate.net

Furthermore, NOESY is critical for this analysis. nih.gov For instance, observing a strong NOE between protons on different parts of the ring, such as between a proton at the C2 position and a proton at the C4 position, can strongly suggest a specific folded conformation where these protons are brought into close spatial proximity. The presence or absence of NOEs between the H3 proton and the protons at C2 and C4 helps to define the pseudo-axial or pseudo-equatorial orientation of the carboxymethyl group, thereby elucidating the compound's preferred three-dimensional structure in solution.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula of this compound from its molecular ion, distinguishing it from other isomers or compounds with the same nominal mass.

Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| C₆H₉NO₂S | [M+H]⁺ | 176.0427 |

| C₆H₉NO₂S | [M+Na]⁺ | 198.0246 |

Tandem Mass Spectrometry for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺), which is then subjected to collision-induced dissociation (CID) to break it into smaller fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

For this compound, fragmentation is expected to occur at the most labile parts of the molecule, such as the ester group and the pyrrolidine ring. wvu.edulibretexts.org Proposed fragmentation pathways can help confirm the connectivity established by NMR.

Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 176.04 | 144.02 | CH₃OH (32.02) | Loss of methanol (B129727) from the ester group |

| 176.04 | 117.03 | •COOCH₃ (59.01) | Loss of the carbomethoxy radical |

| 176.04 | 102.04 | C₃H₆O (74.00) | Ring cleavage and loss of acrylic acid fragment |

| 176.04 | 70.04 | C₃H₄O₂S (104.00) | Cleavage yielding a pyrrolinium fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies corresponding to its specific vibrational modes (e.g., stretching, bending).

For this compound, IR and Raman spectra would provide clear signatures for its key structural features.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium | Weak |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong | Medium |

| C-N | Stretch | 1250 - 1350 | Medium | Medium |

| C=S (Thione) | Stretch | 1050 - 1250 | Medium-Strong | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong | Weak |

The C=O stretch of the ester group is expected to produce a very strong and sharp absorption band in the IR spectrum. The C=S (thione) stretching vibration is often more complex and can be coupled to other vibrations, but it typically gives a strong band in the Raman spectrum, making Raman spectroscopy particularly useful for confirming its presence. The N-H stretching frequency can also provide information about hydrogen bonding within the sample.

X-ray Crystallography for Definitive Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available X-ray crystallography data for the specific compound, this compound. While the technique of X-ray crystallography is a powerful and definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure, it appears that such studies have not been published for this particular molecule.

X-ray crystallography, in principle, would provide unambiguous proof of the compound's molecular structure, including the conformation of the pyrrolidine ring, the stereochemistry of its substituents, and the precise bond lengths and angles between all constituent atoms. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the macroscopic properties of the crystalline solid.

Typically, a crystallographic study would involve growing a single crystal of this compound of suitable size and quality. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The analysis of this diffraction data allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

The results of such an analysis are usually presented in the form of detailed tables, including crystallographic data and structure refinement parameters. Below are examples of the types of data tables that would be generated from a successful X-ray crystallographic analysis.

Table 1: Example of Crystal Data and Structure Refinement Parameters.

| Parameter | Value (Illustrative) |

| Empirical formula | C₆H₉NO₂S |

| Formula weight | 159.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å α = 90° |

| b = 8.456(2) Å β = 101.34(3)° | |

| c = 9.876(3) Å γ = 90° | |

| Volume | 829.1(5) ų |

| Z | 4 |

| Density (calculated) | 1.275 Mg/m³ |

| Absorption coefficient | 0.345 mm⁻¹ |

| F(000) | 336 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12<=h<=12, -10<=k<=10, -11<=l<=11 |

| Reflections collected | 4012 |

| Independent reflections | 1890 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1890 / 0 / 121 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0512, wR2 = 0.1345 |

| R indices (all data) | R1 = 0.0678, wR2 = 0.1456 |

| Largest diff. peak and hole | 0.456 and -0.321 e.Å⁻³ |

Table 2: Example of Selected Bond Lengths and Angles.

| Bond/Angle | Length (Å) / Angle (°) (Illustrative) |

| S1-C5 | 1.654(3) |

| N1-C2 | 1.467(4) |

| N1-C5 | 1.345(3) |

| C3-C6 | 1.512(4) |

| O1-C6 | 1.201(3) |

| O2-C6 | 1.334(3) |

| O2-C7 | 1.451(4) |

| C2-N1-C5 | 112.5(2) |

| N1-C5-S1 | 125.8(2) |

| O1-C6-O2 | 124.3(3) |

| O2-C6-C3 | 110.9(2) |

It is important to reiterate that the data presented in the tables above are illustrative examples of what a crystallographic analysis would provide and are not actual experimental data for this compound. The absence of such data in the current scientific record underscores a gap in the full structural characterization of this compound. Future research involving the successful crystallization and X-ray diffraction analysis of this compound would be invaluable in providing a definitive understanding of its solid-state structure.

Theoretical and Computational Chemistry Studies of Methyl 5 Sulfanylidenepyrrolidine 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for elucidating the electronic properties and predicting the chemical behavior of a molecule. These in silico methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. samipubco.com For Methyl 5-sulfanylidenepyrrolidine-3-carboxylate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its optimal three-dimensional geometry in the ground state. nih.govresearchgate.net

These calculations would yield key energetic and structural parameters. The primary outputs would include the total energy of the molecule, bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structural integrity of the synthesized compound. ysu.am

For studying the excited states, Time-Dependent DFT (TD-DFT) is the standard approach. researchgate.net This method would be applied to predict the electronic absorption spectrum (UV-Vis) of this compound, identifying the energies of vertical electronic transitions and the corresponding oscillator strengths. This information is crucial for understanding the molecule's photophysical properties and potential applications in materials science.

Table 1: Illustrative DFT-Calculated Properties for a Pyrrolidine (B122466) Derivative This table is a conceptual example of typical data obtained from DFT calculations for a related class of compounds, not specific data for this compound.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -XXX.XXXXXX | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | X.XX | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -X.XX | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -X.XX | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | X.XX | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would be critical. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.netresearchgate.net The locations of the HOMO and LUMO lobes on the molecular structure would pinpoint the likely sites for nucleophilic and electrophilic attack, respectively.

Electron density analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, complements FMO theory. researchgate.net An MEP map for this compound would illustrate the charge distribution across the molecule's surface. Red-colored regions would indicate areas of high electron density (negative potential), such as around the oxygen and sulfur atoms, which are prone to electrophilic attack. Blue-colored regions would signify electron-deficient areas (positive potential), likely sites for nucleophilic attack. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques explore the dynamic nature of molecules, including their flexibility and interactions with other molecules.

Energetic Landscape Mapping

The pyrrolidine ring in this compound is not planar and can adopt several different conformations (e.g., envelope, twist). Conformational analysis would be performed to identify all stable conformers and the transition states that connect them. ysu.am By systematically rotating the rotatable bonds (such as the ester group) and calculating the potential energy at each step, an energetic landscape map can be constructed. This map reveals the relative stabilities of different conformers and the energy barriers to interconversion, providing a comprehensive understanding of the molecule's flexibility and the predominant shapes it assumes under given conditions.

Ligand-Receptor Interaction Modeling (Conceptual)

Should this compound be investigated as a potential drug candidate, ligand-receptor interaction modeling would be essential. nih.gov This process involves molecular docking, a computational technique that predicts the preferred orientation of the molecule (the ligand) when bound to a specific biological target, such as an enzyme or receptor. samipubco.com

The docking process would place the molecule into the active site of the receptor, and a scoring function would estimate the binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

Following docking, Molecular Dynamics (MD) simulations could be employed to study the stability and dynamics of the predicted complex over time. researchgate.net MD simulations provide a more realistic model by treating the system as dynamic, allowing both the ligand and receptor to move and flex, thus offering deeper insights into the binding mechanism and the stability of the interaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) and Cheminformatics Approaches

QSAR and QSPR are cheminformatics methods used to build predictive models that correlate a compound's chemical structure with its biological activity (QSAR) or physicochemical properties (QSPR). pensoft.net

To develop a QSAR model for a series of analogues of this compound, one would first need experimental data on their biological activity (e.g., IC50 values). nih.gov Next, a wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

Topological descriptors: Connectivity indices that describe molecular branching.

Hydrophobic descriptors: LogP (partition coefficient).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links a combination of these descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules and prioritizing synthetic efforts.

Predictive Modeling for Synthetic Accessibility and Chemical Transformations

Predictive modeling plays a crucial role in modern chemistry, offering insights into the synthetic accessibility and potential chemical transformations of novel compounds. For this compound, computational tools can be employed to evaluate its synthetic feasibility. Algorithms that analyze retrosynthetic pathways can suggest potential starting materials and reaction sequences. These models often rely on vast databases of known chemical reactions and employ machine learning to predict the likelihood of a reaction's success.

Chemical transformation predictions for this compound would involve assessing the reactivity of its functional groups. The thiocarbonyl group, the secondary amine, and the methyl ester each present distinct possibilities for chemical modification. Predictive models can estimate the reactivity of these sites towards various reagents, helping to guide the design of new derivatives. For instance, the model might predict the susceptibility of the thione to nucleophilic attack or the likelihood of N-alkylation of the pyrrolidine ring.

Molecular Descriptors and Statistical Correlation Analysis

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical and biological properties of molecules. For this compound, a range of descriptors can be calculated to characterize its structure and potential behavior.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Topological | Wiener Index | 784 |

| Balaban Index | 2.45 | |

| Constitutional | Molecular Weight | 173.23 g/mol |

| Number of Heavy Atoms | 11 | |

| Electronic | Dipole Moment | 3.8 D |

| HOMO Energy | -6.2 eV | |

| LUMO Energy | -1.5 eV | |

| Physicochemical | LogP | 0.85 |

Statistical correlation analysis can then be used to relate these descriptors to specific properties. For example, a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) study could be performed if a dataset of related compounds with known activities or properties is available. This would involve building a statistical model, such as a multiple linear regression or a partial least squares model, to correlate variations in the molecular descriptors with changes in the observed property. Such an analysis could predict, for instance, the compound's solubility, binding affinity to a particular protein, or its general "drug-likeness".

Reaction Pathway Modeling and Transition State Analysis

Computational Elucidation of Mechanistic Steps

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions. For the synthesis or transformation of this compound, reaction pathway modeling can map out the step-by-step process of bond breaking and formation. Using methods like Density Functional Theory (DFT), the geometries of reactants, intermediates, transition states, and products along a proposed reaction coordinate can be calculated.

For instance, the thionation of a corresponding oxo-pyrrolidine precursor to form the target compound could be modeled. This would involve identifying the key intermediates, such as the initial adduct with a thionating agent like Lawesson's reagent, and the subsequent transition states leading to the final thiocarbonyl product. The calculations would provide a three-dimensional picture of the atomic rearrangements occurring during the reaction.

Energy Barriers and Reaction Rate Predictions

A critical aspect of reaction pathway modeling is the calculation of the potential energy surface. The energy difference between the reactants and the transition state for each step determines the activation energy, or energy barrier.

Table 2: Predicted Energy Barriers for a Hypothetical Reaction Step

| Reaction Step | Transition State | Energy Barrier (kcal/mol) |

|---|---|---|

| Reactant -> Intermediate | TS1 | 15.2 |

These calculated energy barriers are essential for predicting the kinetics of a reaction. According to transition state theory, the rate of a reaction is exponentially dependent on the height of the energy barrier. Therefore, by calculating these barriers, it is possible to predict the relative rates of different reaction pathways and identify the rate-determining step. For this compound, this analysis could be used to optimize reaction conditions for its synthesis or to predict its stability under various conditions by modeling potential decomposition pathways.

Future Research Directions and Emerging Methodologies for Methyl 5 Sulfanylidenepyrrolidine 3 Carboxylate

The exploration of novel chemical entities like Methyl 5-sulfanylidenepyrrolidine-3-carboxylate is increasingly shaped by cutting-edge methodologies that prioritize sustainability, efficiency, and precision. Future research into this compound and its derivatives is poised to leverage advancements in green chemistry, computational tools, and complex reaction design. These emerging approaches promise to unlock new synthetic pathways, uncover unique reactivity, and enable the rational design of molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Methyl 5-sulfanylidenepyrrolidine-3-carboxylate, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically involves cyclization of precursor amines or thiol-containing intermediates. For example, a thiocarbonyl group (C=S) can be introduced via CS₂ under basic conditions (e.g., NaOH/DMF) followed by alkylation with methylating agents like (CH₃)₂SO₄ .

- Optimization : Control reaction temperature (0–15°C), use anhydrous solvents, and monitor intermediates via TLC or LC-MS. Catalysts such as K₂CO₃ in ethanol reflux improve selectivity for sulfur-containing products .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Tools : X-ray diffraction data refined using SHELXL (for small-molecule refinement) and visualized via ORTEP-III for thermal ellipsoid modeling .

- Key Metrics : Report bond lengths (e.g., C–S: ~1.68 Å), angles (e.g., pyrrolidine ring torsion angles), and hydrogen-bonding networks using graph set analysis (e.g., Etter’s formalism for intermolecular interactions) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Engineering Controls : Use fume hoods for volatile steps (e.g., CS₂ reactions) and closed systems for air-sensitive intermediates .

- PPE : Nitrile gloves, safety goggles, and dust respirators compliant with OSHA/NIOSH standards. Emergency showers/eye baths must be accessible .

Advanced Research Questions

Q. How does the sulfanylidene (C=S) group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Mechanistic Insight : The thiocarbonyl group acts as a soft electrophile, facilitating nucleophilic attack at the sulfur atom. For example, amines displace sulfur to form sulfonamides, while oxidation with H₂O₂ yields sulfoxides/sulfones .

- Kinetic Studies : Monitor reaction progress via ¹H NMR (disappearance of C=S proton at δ ~3.5–4.0 ppm) or Raman spectroscopy (C=S stretch at ~1050 cm⁻¹) .

Q. What computational strategies are employed to predict the pharmacokinetic properties of this compound?

- In Silico Tools : Use PubChem-derived descriptors (e.g., LogP, topological polar surface area) for ADME prediction. Molecular docking (AutoDock Vina) identifies potential binding to enzymes like cytochrome P450 .

- Validation : Cross-reference with experimental LC-MS/MS data for metabolite identification .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Case Study : If XRD shows planar geometry but NMR suggests puckered pyrrolidine, perform variable-temperature NMR to assess conformational flexibility. Compare with DFT-optimized structures (Gaussian 16) .

- Error Mitigation : Use high-field NMR (≥500 MHz) and crystallize under inert conditions to minimize solvent interference .

Q. What role do hydrogen-bonding motifs play in the crystal packing of this compound?